molecular formula C16H12Br2N2O2S B12880092 N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide CAS No. 21868-75-7

N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide

Cat. No.: B12880092
CAS No.: 21868-75-7
M. Wt: 456.2 g/mol
InChI Key: QOBCKJQCOVTSGL-UHFFFAOYSA-N
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Description

N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide typically involves the bromination of 8-hydroxyquinoline followed by sulfonamide formation. One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine atoms and sulfonamide group, which confer distinct chemical and biological properties

Properties

CAS No.

21868-75-7

Molecular Formula

C16H12Br2N2O2S

Molecular Weight

456.2 g/mol

IUPAC Name

N-(5,7-dibromoquinolin-8-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H12Br2N2O2S/c1-10-4-6-11(7-5-10)23(21,22)20-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9,20H,1H3

InChI Key

QOBCKJQCOVTSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

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